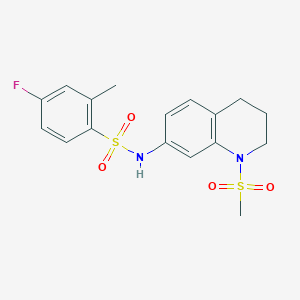

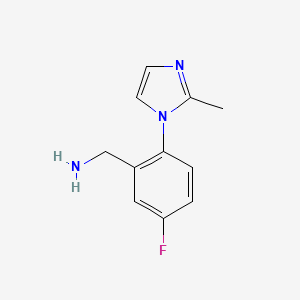

![molecular formula C11H11ClN2OS B2638682 2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide CAS No. 2408964-96-3](/img/structure/B2638682.png)

2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide” is a chemical compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.73. It contains a pyrrole ring, which is a common building element in many natural products .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole condensation, which is a reaction between amines and 2,5-dimethoxytetrahydrofuran in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex . The N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can also be achieved in ionic liquids .Chemical Reactions Analysis

Pyrrole-containing compounds are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also participate in Michael addition with electrophilic olefins .科学的研究の応用

Fused Imidazoles Synthesis

Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride offers a synthesis method for 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These can be converted to various derivatives, indicating potential applications in creating novel compounds with specific biological activities (M. A. Kavina et al., 2018).

Comparative Metabolism of Chloroacetamide Herbicides

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes explore the metabolic pathways and potential toxicological implications of these compounds. This research can inform safety assessments and the development of less harmful agricultural chemicals (S. Coleman et al., 2000).

Opioid Receptor Agonists Development

Research on the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists indicates the therapeutic potential of structurally related compounds in pain management and addiction treatment. These findings suggest applications in pharmaceutical research and drug development (J. J. Barlow et al., 1991).

Antimalarial Activity of Acetamide Derivatives

The synthesis and quantitative structure-activity relationship studies of acetamide derivatives with antimalarial activity highlight the potential of such compounds in developing new treatments for malaria. This research supports the exploration of acetamide derivatives for pharmaceutical applications (L. M. Werbel et al., 1986).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs examining their ligand-protein interactions and photovoltaic efficiency modeling suggest applications in drug design and renewable energy technologies. This research demonstrates the diverse scientific applications of acetamide derivatives in both biomedicine and materials science (Y. Mary et al., 2020).

特性

IUPAC Name |

2-chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c12-7-10(15)13-8-9-3-6-16-11(9)14-4-1-2-5-14/h1-6H,7-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFNSVBJFZTEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CS2)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)

![2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2638605.png)

![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2638612.png)

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2638614.png)

![5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(phenylamino)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2638618.png)

![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2638622.png)